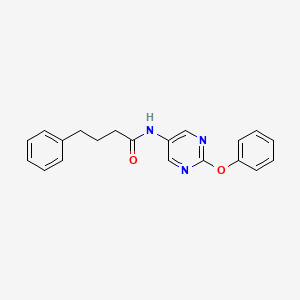

N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide

Beschreibung

N-(2-Phenoxypyrimidin-5-yl)-4-phenylbutanamide is a synthetic small molecule characterized by a pyrimidine ring substituted with a phenoxy group at position 2 and a 4-phenylbutanamide moiety linked via the pyrimidine’s position 5 nitrogen. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Eigenschaften

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(13-7-10-16-8-3-1-4-9-16)23-17-14-21-20(22-15-17)25-18-11-5-2-6-12-18/h1-6,8-9,11-12,14-15H,7,10,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKYPPIQQJLOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate precursors such as 2-aminopyrimidine with phenol derivatives under controlled conditions.

Introduction of the Phenylbutanamide Moiety: The phenylbutanamide group can be introduced via an amide bond formation reaction. This can be achieved by reacting the pyrimidine derivative with 4-phenylbutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidative conditions.

Reduction: The amide bond can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

Oxidation: Oxidized derivatives of the phenyl and phenoxy groups.

Reduction: Corresponding amine derivatives.

Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Anti-inflammatory Activity

Research has indicated that N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines, making it a candidate for treating inflammatory diseases.

2. Anticancer Potential

The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. In vitro assays have shown that it can induce apoptosis and inhibit cell proliferation in cancerous cells, suggesting its potential as an anticancer agent.

3. Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases that are overactive in cancer, providing a mechanism through which it can exert its therapeutic effects.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models. The results showed a significant reduction in levels of IL-6 and TNF-alpha compared to control groups, indicating its potential use in inflammatory disorders.

Case Study 2: Anticancer Efficacy

In another study focusing on ovarian cancer models, treatment with this compound resulted in reduced tumor growth and increased apoptosis rates in xenograft models. This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 3: Safety and Toxicity

Toxicological assessments conducted on animal models revealed that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted. This is crucial for the development of any new therapeutic agents.

Wirkmechanismus

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The phenoxy and phenylbutanamide moieties may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Variations in Pyrimidine Derivatives

The pyrimidine scaffold is highly modifiable, with substituents influencing electronic properties, solubility, and target binding. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C21H19N3O2.

Key Observations:

- Hydrogen Bonding: The methoxy and amino groups in and increase H-bond donor/acceptor capacity, improving target affinity but possibly reducing membrane permeability.

- Steric Effects: The ethyl linker in introduces flexibility, whereas the rigid phenoxy group in the target compound may restrict conformational mobility, affecting binding pocket compatibility.

Physicochemical Properties

- Solubility: Chloro and methoxyethyl substituents in enhance hydrophilicity, contrasting with the target compound’s moderate solubility due to its phenyl and phenoxy groups.

- Molecular Weight : Most analogs fall within 345–650 g/mol, suitable for oral bioavailability. The target compound’s lower molecular weight (~345.4 g/mol) may favor better absorption compared to bulkier derivatives in .

Biologische Aktivität

N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a phenoxypyrimidine moiety with a phenylbutanamide group. This structural combination is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various signaling pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential against various microbial strains.

- Antitumor Activity : It may exert cytotoxic effects on cancer cells through mechanisms that are currently under investigation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the release of pro-inflammatory cytokines.

Antimicrobial Activity

Research has indicated that this compound possesses broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Escherichia coli | 3.9 |

| Pseudomonas aeruginosa | 7.8 |

| Candida albicans | 5.0 |

These results indicate that the compound is particularly effective against drug-resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in cell-based assays:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 8.2 |

| HeLa (Cervical Cancer) | 12.3 |

These findings suggest that the compound could be developed further as an anticancer agent targeting specific malignancies .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Inhibition of Inflammatory Pathways : A study demonstrated that the compound significantly reduced the expression of inflammatory markers such as IL-6 and IL-8 in LPS-induced models. The mechanism involved suppression of the MAPK signaling pathway, which plays a critical role in inflammation .

- Antiviral Potential : Preliminary investigations suggest that this compound may exhibit antiviral properties against certain viral strains, although further studies are required to elucidate its efficacy and mechanism .

- Structure–Activity Relationship Studies : Research has been conducted to optimize the structure of related compounds to enhance their biological activity. Modifications in substituents have led to derivatives with improved potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.